N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
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Description
N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Research has developed novel synthetic approaches and methodologies involving the rearrangement and coupling reactions of compounds with structural elements similar to N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide. For example, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the chemical reactivity and synthetic utility of oxalamide derivatives in producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, the structure of this compound hints at its potential for drug development. For instance, compounds with thiophene and furan moieties have been synthesized and evaluated for their antiprotozoal activity, highlighting the significance of such heterocyclic compounds in the development of new therapeutics (Das & Boykin, 1977).
Materials Science
In the context of materials science, compounds with furan and thiophene units have been explored for their utility in dye-sensitized solar cells (DSSCs). For example, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in DSSCs to study the effect of conjugated linkers on device performance, demonstrating the potential of furan and thiophene derivatives in enhancing the efficiency of photovoltaic devices (Se Hun Kim et al., 2011).
Catalysis
Additionally, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, indicating the importance of oxalamide derivatives in facilitating various catalytic processes (Bhunia et al., 2017).
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-16(6-4-14)22-20(24)19(23)21-11-17-7-8-18(25-17)15-9-10-26-12-15/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZUQKXOPCTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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